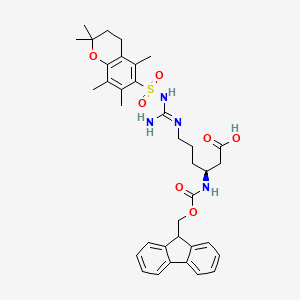

Fmoc-L-beta-Homoarginine(Pmc)

Beschreibung

Significance of Non-Canonical Amino Acids in Peptide Science

The building blocks of life are primarily constructed from a set of 20 canonical amino acids, which assemble into proteins and peptides that carry out a vast array of cellular functions. nih.gov However, medicinal chemists are not limited to these 20 building blocks and have turned to non-canonical amino acids (ncAAs) to create designer peptides with improved drug-like qualities. nih.govacs.org The incorporation of ncAAs can lead to peptides with enhanced stability, novel biological activities, and improved pharmacokinetic profiles. rsc.orgnih.gov These unique amino acids, which are not directly encoded by the genetic code, can introduce new chemical functionalities and structural constraints, leading to reduced susceptibility to enzymatic degradation and fine-tuned biological specificity. rsc.orgrsc.org The exploration of ncAAs is still a burgeoning field, with computational tools being developed to accelerate the design of peptides containing these novel components. nih.gov

Overview of Homoarginine Derivatives in Synthetic Peptide Chemistry

Homoarginine, a non-canonical amino acid analog of arginine with an additional methylene (B1212753) group in its side chain, and its derivatives are of significant interest in peptide synthesis. iris-biotech.de The substitution of arginine with homoarginine can confer resistance to degradation by certain enzymes, such as trypsin, which is a crucial advantage in the design of therapeutic peptides. nih.gov Various derivatives of homoarginine are commercially available for use in solid-phase peptide synthesis (SPPS), allowing for their direct incorporation into peptide chains. acs.org These derivatives can be used to modulate the biological activity and conformational stability of synthetic peptides. iris-biotech.de Research has shown that peptides containing homoarginine can serve as substrates for enzymes like nitric oxide synthase, highlighting their potential in studying biological pathways. iris-biotech.de

Historical Context of Fmoc Chemistry in Modern Peptide Synthesis

The development of solid-phase peptide synthesis (SPPS) by R. B. Merrifield in the 1960s revolutionized the field of peptide chemistry. lgcstandards.compublish.csiro.auresearchgate.net This technique, where a peptide chain is assembled step-by-step while attached to an insoluble resin, allows for easy removal of by-products. lgcstandards.com A major breakthrough in SPPS was the introduction of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group by Eric Atherton and Bob Sheppard in the late 1970s. lgcstandards.comnih.gov The Fmoc group is used to temporarily protect the N-terminus of an amino acid and can be removed under mild basic conditions, typically with piperidine (B6355638). lgcstandards.compublish.csiro.au This offered a gentler alternative to the previously used acid-labile Boc group, making Fmoc chemistry compatible with a wider range of sensitive and modified peptides. nih.govnih.gov By the mid-1990s, Fmoc chemistry had become the dominant method in many peptide synthesis laboratories due to its efficiency and the improved quality of the resulting peptides. nih.gov The versatility and mild cleavage conditions of Fmoc chemistry have made it an invaluable tool for the synthesis of complex and modified peptides. lgcstandards.compublish.csiro.au

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3S)-6-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]-3-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H44N4O7S/c1-21-22(2)33(23(3)25-16-17-36(4,5)47-32(21)25)48(44,45)40-34(37)38-18-10-11-24(19-31(41)42)39-35(43)46-20-30-28-14-8-6-12-26(28)27-13-7-9-15-29(27)30/h6-9,12-15,24,30H,10-11,16-20H2,1-5H3,(H,39,43)(H,41,42)(H3,37,38,40)/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGKMEQWQKICWRD-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCCC(CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H44N4O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10477769 | |

| Record name | Fmoc-beta-Homoarg(Pmc)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10477769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

676.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

700377-76-0 | |

| Record name | Fmoc-beta-Homoarg(Pmc)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10477769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical and Physical Properties

Fmoc-L-beta-Homoarginine(Pmc) is a derivative of the non-canonical amino acid L-beta-homoarginine. Its structure includes the Fmoc protecting group on the alpha-amino group and a Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) group protecting the guanidino function of the homoarginine side chain. nih.govchemimpex.com This compound is a white solid at room temperature. chemimpex.com

| Property | Value | Source |

| Molecular Formula | C36H44N4O7S | nih.govchemimpex.comkeyorganics.net |

| Molecular Weight | 676.8 g/mol | nih.gov |

| Appearance | White solid | chemimpex.com |

| Purity | ≥ 98% (HPLC) | chemimpex.com |

| CAS Number | 700377-76-0 | nih.govchemimpex.comwuxiapptec.com |

Synthesis and Purification

The synthesis of Fmoc-L-beta-Homoarginine(Pmc) is a multi-step process that is not detailed in the provided search results. However, it is described as a valuable noncanonical amino acid used in the synthesis of peptides. nih.gov Efficient, multi-gram synthesis of similar complex amino acids like Fmoc-L-homopropargylglycine has been achieved with high enantiopurity, suggesting that established synthetic methodologies are employed for Fmoc-L-beta-Homoarginine(Pmc) as well. nih.gov

Purification of the final product is crucial to ensure its suitability for peptide synthesis. High-performance liquid chromatography (HPLC) is a standard method for purifying such compounds, with a purity of greater than 95% being a common standard. wuxiapptec.com Reverse-phase HPLC is often sufficient to achieve the desired purity for peptide synthesis applications. lgcstandards.com

Role in Solid Phase Peptide Synthesis Spps

In Fmoc-based SPPS, Fmoc-L-beta-Homoarginine(Pmc) serves as a building block for incorporating the L-beta-homoarginine residue into a growing peptide chain. chemimpex.comchemimpex.com

Fmoc Protecting Group: The Fmoc group on the alpha-amino group prevents unwanted reactions during the coupling of the next amino acid in the sequence. lgcstandards.com It is readily removed by treatment with a mild base, typically a solution of piperidine (B6355638) in a polar solvent like dimethylformamide (DMF), to expose the free amine for the subsequent coupling step. lgcstandards.compublish.csiro.au

Pmc Protecting Group: The Pmc group is a sulfonyl-based protecting group used for the guanidino function of the arginine side chain. peptide.com It is more acid-labile than some other arginine protecting groups, which can be advantageous in the synthesis of peptides containing multiple arginine residues. peptide.com The Pmc group is stable to the basic conditions used for Fmoc removal but is cleaved during the final acidolytic cleavage of the peptide from the resin support, typically using trifluoroacetic acid (TFA). lgcstandards.comsigmaaldrich.com However, the Pmc group can sometimes migrate to unprotected tryptophan residues during TFA cleavage, a side reaction that needs to be considered. iris-biotech.de

The incorporation of Fmoc-L-beta-Homoarginine(Pmc) into a peptide chain follows the standard SPPS cycle of deprotection and coupling. After removal of the N-terminal Fmoc group from the resin-bound peptide, the Fmoc-L-beta-Homoarginine(Pmc) is activated and coupled to the free amine. This cycle is repeated until the desired peptide sequence is assembled.

Applications in Peptide Research

Precursor Synthesis and Stereoselective Approaches

The synthesis of Fmoc-L-beta-Homoarginine(Pmc) begins with the preparation of a suitable precursor, typically derived from L-lysine or L-ornithine. researchgate.netresearchgate.net The key challenge lies in the stereoselective introduction of the additional methylene group to form the beta-amino acid structure while retaining the L-configuration.

Several stereoselective methods have been developed for the synthesis of β-amino acids. tandfonline.comtandfonline.com One common approach involves the Arndt-Eistert homologation of an α-amino acid, which converts a carboxylic acid to its next higher homologue. wikipedia.orgorganic-chemistry.org This method is known to proceed with retention of the stereochemistry at the α-carbon. wikipedia.org Other stereoselective strategies include the conjugate addition of nucleophiles to α,β-unsaturated esters and the reduction of oxazines. tandfonline.comthieme-connect.com The use of chiral auxiliaries or catalysts can also be employed to guide the stereochemical outcome of the reaction. organic-chemistry.org

For instance, a practical stereoselective synthesis of β-branched α-amino acids has been achieved through kinetic resolution in phase-transfer-catalyzed asymmetric alkylations. organic-chemistry.org Another method involves the preparation of isoxazolidinones from unsaturated esters and subsequent hydrogenation to yield β-amino acids. tandfonline.com The choice of method often depends on the desired scale of the synthesis and the availability of starting materials.

Protecting Group Strategies for the Guanidine (B92328) Moiety (Pmc)

The guanidinium (B1211019) group of arginine is highly basic and nucleophilic, necessitating protection during peptide synthesis to prevent unwanted side reactions.

Rationale and Introduction of the Pmc Protecting Group

The 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) group was developed as an acid-labile protecting group for the guanidine side chain of arginine. peptide.com Its lability is comparable to that of tert-butyl (tBu) based protecting groups, allowing for its removal under the same trifluoroacetic acid (TFA) conditions used to cleave the peptide from the resin and deprotect other side chains in Fmoc-based solid-phase peptide synthesis (SPPS). peptide.compeptide.com This simplifies the final deprotection step and can lead to increased peptide yields by minimizing side reactions associated with harsher deprotection conditions. peptide.com

Comparative Analysis of Pmc with Other Arginine Protecting Groups

Several protecting groups have been developed for the arginine side chain, each with its own advantages and disadvantages. The choice of protecting group is critical and can significantly impact the efficiency of peptide synthesis.

| Protecting Group | Key Features | Acid Lability | Common Issues |

| Pmc | Acid labile, compatible with Fmoc chemistry. | More labile than Mtr. peptide.compeptide.com | Can cause tryptophan alkylation; less labile than Pbf. peptide.comthermofisher.com |

| Pbf | More acid labile than Pmc; reduced tryptophan alkylation. peptide.compeptide.com | Most labile among the common sulfonyl-based groups. peptide.compeptide.com | Still requires high TFA concentrations for removal in Arg-rich peptides. ub.edu |

| Tos | Used in Boc chemistry. | Requires strong acids like HF for removal. nih.gov | Harsh cleavage conditions can lead to side reactions. peptide.com |

| Mts | More acid labile than Tos. | Removable with TFMSA-TFA-thioanisole. nih.govresearchgate.net | |

| Mtr | More acid labile than Mts. | Removable with TFA/thioanisole (B89551), but requires prolonged reaction times. peptide.comnih.govpeptide.com | Difficult to remove completely, especially in peptides with multiple Arg residues. peptide.comthermofisher.com |

The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group is now often preferred over Pmc, particularly when synthesizing peptides containing tryptophan, due to its higher acid lability and reduced tendency to cause tryptophan alkylation during cleavage. peptide.comnih.gov The Mtr (4-methoxy-2,3,6-trimethylphenylsulfonyl) group, while also acid labile, often requires extended cleavage times, which can be problematic. peptide.compeptide.comthermofisher.com The Tos (tosyl) and Mts (mesitylene-2-sulfonyl) groups are generally used in Boc-based synthesis and require harsher cleavage conditions. nih.gov

Advanced Synthetic Routes to beta-Homoarginine Derivatives

Beyond the standard methods, advanced synthetic routes have been developed to access β-homoarginine and its derivatives.

One of the most prominent methods for homologation of α-amino acids to their β-analogs is the Arndt-Eistert homologation . wikipedia.orgorganic-chemistry.orgrsc.org This reaction involves the conversion of a carboxylic acid to an acid chloride, which then reacts with diazomethane (B1218177) to form a diazoketone. Subsequent Wolff rearrangement of the diazoketone, often catalyzed by silver salts or induced photochemically, yields a ketene (B1206846) that is trapped by a nucleophile (e.g., water) to form the homologous carboxylic acid. wikipedia.orgorganic-chemistry.org Continuous flow systems have been developed to safely handle the hazardous diazomethane and improve the scalability of this process. rsc.org

Guanidinylation of the side chain of a precursor amino acid, such as ornithine or lysine (B10760008), is another key strategy. researchgate.netnih.govmdpi.com This involves reacting the primary amine of the side chain with a guanidinylating agent to form the guanidinium group. Various reagents have been developed for this purpose, including N,N'-di-Boc-N''-triflylguanidine and S-methylisothiourea derivatives. mdpi.comnih.gov Solid-phase guanidinylation has also been successfully demonstrated, allowing for the conversion of an ornithine residue to arginine within a peptide sequence already assembled on a solid support. frontiersin.orggoogle.comgoogle.comnih.gov This approach offers flexibility in synthesizing peptides with modified arginine residues.

Optimization of Chemical Synthesis Yield and Purity for Fmoc-L-beta-Homoarginine(Pmc)

Maximizing the yield and purity of the final product is a critical aspect of chemical synthesis. For Fmoc-L-beta-Homoarginine(Pmc), optimization strategies focus on several key areas.

In the Arndt-Eistert homologation , the conditions for the Wolff rearrangement can be optimized. For instance, ultrasound promotion has been shown to be effective. organic-chemistry.org In guanidinylation reactions , the choice of the guanidinylating reagent and reaction conditions, such as solvent and base, are crucial for achieving high yields. mdpi.com

The purity of the starting materials, particularly the Fmoc-protected amino acid, is paramount. Impurities in the Fmoc-amino acid can lead to the formation of deletion or insertion sequences during peptide synthesis, which are difficult to separate from the desired product. sigmaaldrich.com Therefore, using highly purified Fmoc-L-beta-Homoarginine(Pmc) is essential for the successful synthesis of peptides containing this modified amino acid.

During solid-phase peptide synthesis, the choice of coupling reagents and cleavage conditions must be carefully considered. For example, the use of scavengers during the final TFA cleavage step is important to prevent side reactions, such as the alkylation of sensitive residues like tryptophan by the cleaved Pmc group. peptide.com Optimization of the cleavage cocktail and reaction time can significantly improve the purity and yield of the final peptide. thermofisher.com

Role in Fmoc Solid-Phase Peptide Synthesis (SPPS)

Fmoc-L-beta-Homoarginine(Pmc) is a specialized amino acid derivative designed for use in Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS). chemimpex.comsigmaaldrich.com SPPS is a cornerstone of modern peptide chemistry, enabling the stepwise assembly of amino acids to create a desired peptide sequence while one end is anchored to a solid support. The Fmoc group serves as a temporary protecting group for the α-amino group of the amino acid. nih.goviris-biotech.de Its key advantage lies in its base-lability; it can be readily removed under mild basic conditions, typically with a piperidine (B6355638) solution, without affecting the acid-labile side-chain protecting groups or the linkage of the peptide to the resin. nih.goviris-biotech.de This orthogonality is a fundamental principle of Fmoc SPPS. nih.gov

The incorporation of non-proteinogenic amino acids like L-beta-homoarginine is crucial for creating peptide analogs with modified structures and potentially enhanced biological activities or stability. L-homoarginine, an analog of arginine with an additional methylene group in its side chain, has been studied for its role in various biological processes, including nitric oxide synthesis. acs.orgmdpi.combevital.no The "beta" designation indicates that the amino group is on the third carbon of the hexanoic acid backbone, rather than the second (alpha) carbon.

In SPPS, Fmoc-L-beta-Homoarginine(Pmc) acts as a building block. chemimpex.com The Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) group protects the guanidino function of the homoarginine side chain. peptide.com The Pmc group is sufficiently stable to withstand the repeated cycles of Fmoc deprotection with piperidine but is cleaved under strongly acidic conditions, typically with trifluoroacetic acid (TFA), during the final step of cleaving the completed peptide from the solid support. peptide.comiris-biotech.de This allows for the selective deprotection of the alpha-amino group for chain elongation while keeping the reactive side chain masked. The use of such protected, non-standard amino acids allows researchers to synthesize peptides with unique structural features not found in nature.

Coupling Chemistry and Reagent Selection for Homoarginine Residues

The formation of the peptide bond between the carboxyl group of the incoming amino acid and the free amino group of the resin-bound peptide chain is the central event in SPPS. This reaction requires the activation of the carboxylic acid, which is achieved using various coupling reagents. The choice of reagents is particularly critical for sterically hindered or unusual amino acids like Fmoc-L-beta-Homoarginine(Pmc).

A variety of reagents are available to facilitate the amide bond formation, each with its own mechanism and efficacy. They are often used in combination with additives that can suppress side reactions, such as racemization.

Carbodiimides (DIC): N,N'-Diisopropylcarbodiimide (DIC) is a common and cost-effective coupling reagent. unifi.itpeptide.com It activates the carboxylic acid to form a reactive O-acylisourea intermediate. However, this intermediate is highly reactive and prone to racemization. peptide.com

Additives (HOBt, OxymaPure): To mitigate racemization, DIC is almost always used with a nucleophilic additive like 1-Hydroxybenzotriazole (HOBt) or Ethyl (hydroxyimino)cyanoacetate (OxymaPure). unifi.itpeptide.comnih.gov These additives react with the O-acylisourea to form a more stable active ester (OBt or Oxyma ester, respectively), which then reacts with the amine component with minimal loss of stereochemical integrity. peptide.com The DIC/OxymaPure system is noted for its stability, even at elevated temperatures used in microwave-assisted SPPS. unifi.it

Onium Salts (HBTU, HATU): Aminium/uronium salts are highly efficient coupling reagents. HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are among the most popular. peptide.comethz.ch They react with the Fmoc-amino acid in the presence of a base (like DIEA) to rapidly form the corresponding active esters. google.com HATU, which is based on the less acidic HOAt (1-hydroxy-7-azabenzotriazole), is often considered superior for difficult couplings, including those involving sterically hindered amino acids, and for reducing racemization. unipd.it These reagents are frequently used for coupling challenging residues like homoarginine. sigmaaldrich-jp.comgoogleapis.com

Table 1: Common Coupling Reagents and Additives in SPPS

| Reagent/Additive | Full Name | Type | Key Features |

|---|---|---|---|

| DIC | N,N'-Diisopropylcarbodiimide | Carbodiimide | Cost-effective; byproduct is soluble in common solvents. unifi.itpeptide.com |

| HOBt | 1-Hydroxybenzotriazole | Additive | Used with carbodiimides to suppress racemization. peptide.comnih.gov |

| OxymaPure | Ethyl (hydroxyimino)cyanoacetate | Additive | A non-explosive alternative to HOBt; forms stable active esters. unifi.itnih.gov |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) | Onium Salt | Fast and efficient coupling; widely used in automated synthesizers. peptide.comgoogleapis.com |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Onium Salt | Highly effective for sterically hindered amino acids and reducing racemization. ethz.chsigmaaldrich-jp.com |

To ensure the complete incorporation of bulky residues like Fmoc-L-beta-Homoarginine(Pmc), optimization of reaction conditions is often necessary.

Reagent Excess: Using an excess of the protected amino acid and coupling reagents (typically 1.5 to 5 equivalents relative to the resin loading) is a standard strategy to drive the reaction to completion. unifi.itgoogle.com However, for expensive building blocks like Fmoc-L-beta-Homoarginine(Pmc), minimizing the excess is a key consideration for process optimization. unifi.itacs.org

Reaction Time: While many standard couplings are complete within 30-60 minutes, difficult couplings may require extended reaction times of 2 hours or more. unifi.itunipd.it Monitoring the reaction progress using a qualitative test (like the Kaiser test for primary amines or the Chloranil test for secondary amines) is crucial to determine the necessary coupling time.

Temperature: Increasing the reaction temperature can significantly enhance the rate of coupling, which is particularly beneficial for overcoming steric hindrance. unifi.it Microwave-assisted SPPS, for instance, often utilizes temperatures up to 90°C, drastically reducing reaction times and potentially improving the purity of the crude peptide. unifi.itacs.org The stability of the coupling reagents, such as the DIC/Oxyma system, is a critical factor when working at elevated temperatures. unifi.it

Solvent Systems and Their Impact on Incorporation Efficiency (e.g., DMF, NMP, NBP, TEP)

The solvent in SPPS plays a critical role, as it must effectively swell the resin support, solubilize the reagents, and facilitate the chemical reactions.

N,N-Dimethylformamide (DMF): DMF is the most traditionally used solvent in SPPS due to its excellent resin-swelling properties and ability to dissolve most protected amino acids and reagents. researchgate.net

N-Methyl-2-pyrrolidone (NMP): NMP is often used as an alternative to DMF, particularly for sequences prone to aggregation. peptide.com It can be more effective at disrupting the intermolecular hydrogen bonds that cause peptide chains to aggregate on the resin, thereby improving reaction outcomes. peptide.com

N-Butylpyrrolidinone (NBP): NBP has emerged as a greener alternative to DMF. However, its higher viscosity can sometimes impede the penetration of reagents into the resin matrix. researchgate.net Studies on the incorporation of Fmoc-Arg(Pbf)-OH, a structurally similar amino acid, have shown that this can exacerbate problems like incomplete coupling. researchgate.net

Triethyl Phosphate (TEP): TEP is another green solvent candidate with low viscosity, which is an appealing property for SPPS. researchgate.net It has been shown to dissolve most Fmoc-amino acids and coupling reagents, presenting a viable alternative to traditional solvents. researchgate.net

The choice of solvent can significantly impact the incorporation of challenging residues. For arginine derivatives, which are known to be problematic, the solvent system is a key parameter to optimize. For example, the poor performance of Fmoc-Arg(Pbf)-OH in NBP was attributed to the solvent's high viscosity, which likely hinders the diffusion of the coupling cocktail into the resin. researchgate.net Similar challenges can be anticipated for Fmoc-L-beta-Homoarginine(Pmc).

Table 2: Solvents Used in Solid-Phase Peptide Synthesis

| Solvent | Abbreviation | Key Properties and Considerations |

|---|---|---|

| N,N-Dimethylformamide | DMF | Traditional standard; excellent solvation and resin swelling. researchgate.net |

| N-Methyl-2-pyrrolidone | NMP | Good alternative to DMF; effective for disrupting peptide aggregation. peptide.com |

| N-Butylpyrrolidinone | NBP | Greener alternative; higher viscosity may impede reagent diffusion. researchgate.net |

| Triethyl Phosphate | TEP | Green solvent candidate; low toxicity and viscosity. researchgate.net |

Challenges and Mitigation Strategies during Fmoc-L-beta-Homoarginine(Pmc) Incorporation

The incorporation of arginine analogs, especially bulky ones like Fmoc-L-beta-Homoarginine(Pmc), presents specific challenges in SPPS.

Incomplete coupling is a major cause of deletion sequences (peptides missing one or more amino acids), which are often difficult to separate from the target peptide during purification. researchgate.net The steric bulk of the Pmc protecting group combined with the beta-amino acid structure can hinder the approach of the activated carboxyl group to the resin-bound amine, leading to slow or incomplete reactions.

Strategies to Mitigate Incomplete Coupling:

Double Coupling: If a coupling reaction is found to be incomplete (as indicated by a positive Kaiser test), a straightforward strategy is to repeat the coupling step. unifi.it This involves draining the reaction vessel and adding a fresh solution of the activated amino acid.

Capping: After the coupling step, any unreacted free amines can be permanently blocked or "capped" to prevent them from reacting in subsequent cycles. This is typically done using a highly reactive acylating agent like acetic anhydride. Capping terminates the growth of deletion sequences, simplifying the final purification.

Use of High-Efficiency Reagents: Switching to more potent coupling reagents, such as HATU, is a common strategy to drive difficult couplings to completion. ethz.ch

Optimized Conditions: As discussed previously, increasing the temperature (e.g., via microwave heating), extending the reaction time, and using solvents that minimize aggregation (like NMP) can significantly improve coupling efficiency. unifi.itnih.govpeptide.com For instance, investigating single versus double coupling and increasing coupling time were key strategies in optimizing the incorporation of a homoarginine derivative in the synthesis of Eptifibatide. unifi.it

Aggregation Phenomena during Peptide Elongation

Peptide aggregation during solid-phase peptide synthesis (SPPS) is a significant challenge that can lead to incomplete reactions and low yields. This phenomenon occurs when growing peptide chains, still attached to the solid support, interact with each other to form insoluble aggregates. These formations can physically block reactive sites, hindering both deprotection and coupling steps.

The introduction of Fmoc-L-beta-Homoarginine(Pmc) can influence aggregation tendencies. The bulky and hydrophobic nature of the Pmc group, combined with the extended side chain of beta-homoarginine, can contribute to inter-chain associations, particularly in hydrophobic or "difficult" sequences. biotage.comnih.gov Peptides containing multiple arginine residues are already known to be prone to aggregation, and the Pmc group, while offering acid-labile deprotection, adds to this challenge. biotage.compeptide.com Difficult sequences, often rich in hydrophobic or β-branched amino acids, tend to form stable secondary structures like β-sheets, which are a primary cause of aggregation. nih.gov The presence of bulky side chains like that of Arg(Pmc) can exacerbate this issue. biotage.com

Strategies to Mitigate Aggregation:

Solvent Choice: Using alternative solvents to the standard dimethylformamide (DMF), such as N-Butylpyrrolidinone (NBP), has been explored to improve solvation and reduce aggregation. researchgate.net

Elevated Temperatures: Performing coupling reactions at higher temperatures can help disrupt secondary structures and improve reaction kinetics. researchgate.net

Chaotropic Agents: The addition of chaotropic salts can disrupt hydrogen bonding networks that lead to aggregation.

Special Reagents: The use of coupling reagent combinations like DIC/Oxyma is known to be effective in difficult synthetic contexts. acs.org

Side Reactions Involving the Pmc Protecting Group

The Pmc group, while effective, is susceptible to specific side reactions during the final trifluoroacetic acid (TFA)-mediated cleavage and deprotection step. These reactions generate byproducts that can be difficult to separate from the target peptide.

Migration to Tryptophan Indole (B1671886): During acidolysis, the Pmc group is cleaved, generating a reactive cationic sulfonyl species. This electrophile can be "scavenged" by the nucleophilic indole side chain of a tryptophan (Trp) residue within the peptide sequence, resulting in an undesired Pmc-modified tryptophan. iris-biotech.denih.govsigmaaldrich.com The extent of this side reaction is highly dependent on the spatial proximity of the Arg(Pmc) and Trp residues. nih.gov When separated by just one amino acid, the transfer is most pronounced. nih.gov

Mitigation: The most effective way to prevent this is by using a tryptophan derivative with its indole nitrogen protected, typically by a Boc (tert-butyloxycarbonyl) group (Fmoc-Trp(Boc)-OH). sigmaaldrich.comresearchgate.net The Boc group shields the indole from electrophilic attack by the cleaved Pmc cation. The use of scavengers like water and thioanisole in the cleavage cocktail also helps to quench the reactive species. peptide.compeptide2.com

Sulfonation: The cleaved sulfonyl species from the Pmc group can also react with other nucleophilic side chains, leading to sulfonation. nih.gov

O-Sulfonation of Serine and Threonine: In the absence of effective scavengers, the Pmc-derived cation can modify the hydroxyl groups of serine (Ser) and threonine (Thr), forming peptide sulfuric acid mono-esters. nih.govjst.go.jp This side reaction can occur in high yields if not properly controlled. nih.gov

N-Sulfonation of Arginine: The guanidino group of an arginine residue can itself be sulfonated by a cleaved Pmc group from another arginine residue in the sequence. nih.gov

Table 1: Pmc Protecting Group Side Reactions & Mitigation

| Side Reaction | Affected Residue(s) | Mechanism | Primary Mitigation Strategy |

|---|---|---|---|

| Pmc Migration | Tryptophan (Trp) | Electrophilic attack of cleaved Pmc cation on the indole ring. iris-biotech.denih.gov | Use of Fmoc-Trp(Boc)-OH. sigmaaldrich.comresearchgate.net |

| O-Sulfonation | Serine (Ser), Threonine (Thr) | Electrophilic attack of cleaved Pmc cation on the side-chain hydroxyl group. nih.gov | Use of efficient scavenger cocktails (e.g., containing thioanisole, water). peptide.comnih.gov |

| N-Sulfonation | Arginine (Arg) | Electrophilic attack of cleaved Pmc cation on a deprotected guanidino group. nih.gov | Optimized scavenger mixtures (e.g., thioanisole/thiocresol). nih.gov |

Racemization Control during Coupling

Racemization, the loss of chiral integrity at the α-carbon of an amino acid during coupling, is a critical concern in peptide synthesis. While Nα-urethane protecting groups like Fmoc generally suppress racemization, certain amino acids and coupling conditions can increase the risk. nih.govnih.gov

For β-amino acids like β-homoarginine, the risk of racemization must be carefully evaluated. The mechanism often involves the formation of a 5(4H)-oxazolone intermediate, which can readily enolize and lose its stereochemistry. chempep.com The choice of coupling reagent and additives is paramount in controlling this side reaction.

Coupling Reagents: Carbodiimide-based reagents like N,N'-diisopropylcarbodiimide (DIC) when used with additives like Oxyma Pure or HOBt, are generally considered safe and effective at minimizing racemization. chempep.combachem.com Phosphonium (e.g., PyBOP) and aminium/uronium (e.g., HATU) reagents are highly efficient but may increase racemization risk under certain conditions, especially with prolonged pre-activation times or in the presence of excess base. chempep.combachem.com

Additives: Additives like HOBt, HOAt, and Oxyma Pure are used to form active esters that couple efficiently while suppressing oxazolone (B7731731) formation and subsequent racemization. chempep.combachem.com

Base: The choice and amount of base (e.g., DIPEA, collidine) can influence racemization. chempep.com Weaker bases like collidine are sometimes recommended for particularly sensitive couplings. bachem.com

Solution-Phase Peptide Synthesis Approaches Utilizing Fmoc-L-beta-Homoarginine(Pmc)

While solid-phase synthesis is dominant, solution-phase peptide synthesis (SPPS) remains a valuable technique, particularly for large-scale production and the synthesis of short peptides or peptide fragments. In this approach, all reactions (coupling and deprotection) occur in a homogenous solution.

The use of Fmoc-L-beta-Homoarginine(Pmc) in solution-phase synthesis follows the general principles of Fmoc chemistry. Key considerations include:

Solubility: Ensuring the solubility of the protected amino acid and the growing peptide chain in the chosen organic solvent is crucial for reaction efficiency.

Purification: Unlike SPPS where excess reagents are washed away, each intermediate in solution-phase synthesis must be purified, typically through extraction or crystallization, before proceeding to the next step. This can be more labor-intensive.

Coupling and Deprotection: Standard Fmoc deprotection with piperidine and coupling using reagents like DIC/HOBt are applicable. Careful control of stoichiometry and reaction conditions is necessary to achieve high yields and purity.

This method can be advantageous for creating specific peptide fragments containing Fmoc-L-beta-Homoarginine(Pmc) that can later be joined together (fragment condensation) to build a larger peptide.

Automated Peptide Synthesis Optimization for Fmoc-L-beta-Homoarginine(Pmc) Integration (e.g., Microwave-Assisted SPPS)

Optimizing automated synthesis for incorporating a bulky residue like Fmoc-L-beta-Homoarginine(Pmc) involves several factors:

Coupling Time and Temperature: Microwave methods allow for precise control of temperature. For a sterically hindered coupling, extending the coupling time or increasing the temperature within controlled limits (e.g., up to 90°C with stable reagents like DIC/Oxyma) can drive the reaction to completion. acs.orgresearchgate.net

Reagent Choice: The use of highly efficient and thermally stable coupling reagents is critical for MW-SPPS. acs.org The DIC/Oxyma combination is favored for its safety, stability at high temperatures, and the good solubility of its byproducts. acs.org

Double Coupling: For difficult couplings, including the incorporation of bulky arginine residues, a "double coupling" protocol is often programmed into the automated synthesizer. biotage.com This involves repeating the coupling step to ensure the reaction goes to completion before deprotection and addition of the next amino acid.

Flow and Washing: Automated systems ensure efficient removal of reagents and byproducts through programmed washing cycles, which is critical for preventing side reactions and ensuring high purity of the final peptide. unive.it

The use of automated microwave synthesizers has been successfully applied to produce complex peptides, including APIs like Eptifibatide which contains a homoarginine derivative, demonstrating the robustness of the technology for incorporating such residues under optimized and controlled cGMP conditions. acs.org

Table 2: Compound Names

| Abbreviation/Shorthand | Full Chemical Name |

|---|---|

| Fmoc-L-beta-Homoarginine(Pmc) | N-α-(9-Fluorenylmethoxycarbonyl)-L-β-homoarginine(2,2,5,7,8-pentamethylchroman-6-sulfonyl) |

| Pmc | 2,2,5,7,8-pentamethylchroman-6-sulfonyl |

| Fmoc | 9-Fluorenylmethoxycarbonyl |

| Boc | tert-Butyloxycarbonyl |

| TFA | Trifluoroacetic acid |

| DMF | Dimethylformamide |

| NBP | N-Butylpyrrolidinone |

| DIC | N,N'-Diisopropylcarbodiimide |

| HOBt | Hydroxybenzotriazole |

| HOAt | 1-Hydroxy-7-azabenzotriazole |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate |

| DIPEA | N,N-Diisopropylethylamine |

Cleavage from Solid Support and Side-Chain Deprotection

The final step in solid-phase peptide synthesis is the cleavage of the peptide from the resin support and the simultaneous removal of all side-chain protecting groups. For peptides containing L-beta-Homoarginine(Pmc), this is typically achieved under strong acidic conditions.

Acidolytic Cleavage Conditions (e.g., TFA-based cocktails)

The 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) group is an acid-labile protecting group for the guanidino function of arginine and its homologs. peptide.comvulcanchem.com Its lability in trifluoroacetic acid (TFA) is comparable to that of tert-butyl (tBu) based protecting groups, allowing for their simultaneous removal during the cleavage from common resins like Wang or Rink amide. peptide.com

A high concentration of TFA is generally required for efficient cleavage. thermofisher.com A common cleavage cocktail consists of 95% TFA in water. peptide.com The duration of the cleavage reaction is typically around 2 hours, but may need to be extended when multiple arginine residues, particularly those protected with Pmc, are present in the peptide sequence. thermofisher.comthermofisher.com However, prolonged exposure to strong acid can lead to undesirable side reactions, so the cleavage time should be optimized and not typically exceed four hours. thermofisher.com For peptides synthesized on supports like Sieber amide resin, milder cleavage conditions using 2% TFA in solvents like toluene (B28343) or p-xylene (B151628) can be employed to yield protected peptide amides. nih.gov

Table 1: Common TFA-based Cleavage Cocktails

| Reagent | Composition | Application Notes |

| TFA/H₂O | 95:5 (v/v) | Suitable for peptides without sensitive residues like Trp, Cys, or Met. thermofisher.com |

| Reagent K | TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5) | A robust, general-purpose cocktail for complex peptides. sigmaaldrich.com |

| TFA/TIS/H₂O | 95:2.5:2.5 (v/v/v) | Recommended for peptides containing Arg(Pmc) and Trp(Boc), as TIS is an effective scavenger. sigmaaldrich.com |

| Reagent R | TFA/thioanisole/EDT/anisole (90:5:3:2) | Recommended for sequences containing Trp, His, Met, Cys, and Arg(Pmc). thermofisher.com |

This table is interactive. Click on the headers to sort.

Selection and Role of Scavengers in Preventing Undesired Modifications

During acidolytic cleavage, highly reactive cationic species are generated from the protecting groups and the resin linker. sigmaaldrich.com These can modify nucleophilic amino acid residues such as tryptophan, tyrosine, methionine, and cysteine. thermofisher.comsigmaaldrich.com Scavengers are nucleophilic reagents added to the cleavage cocktail to trap these reactive cations and prevent side reactions. thermofisher.com

The Pmc group, upon cleavage, can lead to the alkylation of tryptophan residues. peptide.com Therefore, the inclusion of appropriate scavengers is crucial, especially when tryptophan is present in the peptide sequence. peptide.com

Common Scavengers and Their Roles:

Water: Acts as a scavenger and is essential for preventing by-products when Arg(Pmc) is present. thermofisher.com

Triisopropylsilane (TIS): A very effective scavenger for the carbocations generated from trityl (Trt) and Pmc groups. sigmaaldrich.comnih.gov It is a non-odorous alternative to thiol-based scavengers. sigmaaldrich.com

1,2-Ethanedithiol (EDT): An efficient scavenger for t-butyl cations and helps in the removal of the Trt group from cysteine. thermofisher.comsigmaaldrich.com It can also help prevent acid-catalyzed oxidation of tryptophan. sigmaaldrich.com

Thioanisole: Accelerates the deprotection of Arg(Pmc) by TFA. thermofisher.com However, it should be used with caution as its cation adducts can alkylate the indole ring of tryptophan. sigmaaldrich.com

Phenol: Can offer some protection to tyrosine and tryptophan residues. sigmaaldrich.com

The choice of scavenger cocktail depends heavily on the amino acid composition of the peptide. For peptides containing both Arg(Pmc) and Trp, a more complex scavenger mixture is necessary to suppress side reactions effectively. thermofisher.com

Purification Techniques for Crude Peptides

After cleavage and precipitation, the crude peptide is a mixture of the target peptide and various impurities. Purification is essential to isolate the desired product.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used method for the purification of synthetic peptides. nih.govnih.govresearchgate.net This technique separates peptides based on their hydrophobicity. nih.gov The crude peptide is dissolved in an aqueous mobile phase and loaded onto a column packed with a nonpolar stationary phase (e.g., C18). researchgate.netrenyi.hu Peptides are then eluted with a gradient of increasing organic solvent, typically acetonitrile (B52724) (ACN), containing an ion-pairing agent like TFA. nih.govresearchgate.netnih.gov More hydrophobic peptides are retained longer on the column and elute at higher concentrations of the organic solvent. nih.gov

The selection of the appropriate column, gradient, and mobile phase additives is crucial for achieving high-resolution separation. renyi.hu Monitoring the elution profile with a UV detector allows for the collection of fractions containing the purified peptide. nih.gov

Other Chromatographic Methods

While RP-HPLC is dominant, other chromatographic techniques can be employed, often as part of a multi-step purification strategy: nih.gov

Ion-Exchange Chromatography (IEX): Separates peptides based on their net charge. nih.gov This can be a useful initial purification step before a final RP-HPLC polish. nih.gov

Size-Exclusion Chromatography (SEC): Separates peptides based on their size. It is generally less effective for resolving peptides with small differences in length but can be useful for removing very large or very small impurities. nih.gov

Hydrophilic Interaction Chromatography (HILIC): An alternative to RP-HPLC that separates peptides based on their hydrophilicity. nih.gov

Strategies for Minimizing Impurity Formation during Deprotection and Cleavage

Careful planning and execution of the deprotection and cleavage steps can significantly reduce the formation of impurities, simplifying the subsequent purification process.

Key Strategies:

Use of Optimized Cleavage Cocktails: Employing the appropriate cocktail with a suitable combination of scavengers tailored to the peptide's amino acid composition is paramount. thermofisher.comsigmaaldrich.com For instance, using Fmoc-Trp(Boc)-OH during synthesis can prevent sulfonation of tryptophan by byproducts from the cleavage of Pmc-protected arginine. sigmaaldrich.compeptide.com

Control of Reaction Time and Temperature: Minimizing the exposure of the peptide to harsh acidic conditions by using the shortest effective cleavage time helps to reduce acid-catalyzed side reactions. thermofisher.com Performing the cleavage at room temperature is standard, and elevated temperatures should be avoided. peptide.com

Exclusion of Oxygen: For peptides containing methionine or cysteine, which are susceptible to oxidation, it is beneficial to perform the cleavage under an inert atmosphere (e.g., nitrogen) and use degassed solvents. thermofisher.comsigmaaldrich.com

Proper Handling and Precipitation: After cleavage, the peptide should be precipitated promptly in cold diethyl ether to separate it from the scavengers and other soluble byproducts. thermofisher.comnih.gov Thorough washing of the precipitate with cold ether is necessary to remove residual scavengers. thermofisher.com

Monitoring Deprotection: For challenging sequences, particularly those with multiple Arg(Pmc) residues, monitoring the progress of deprotection by HPLC can help to determine the optimal cleavage time, balancing complete deprotection with the minimization of side reactions. thermofisher.comsigmaaldrich.com

By implementing these strategies, the formation of common impurities such as alkylated, oxidized, or incompletely deprotected peptides can be significantly minimized, leading to a higher yield of the desired peptide containing L-beta-Homoarginine.

Spectroscopic Analysis for Structural Elucidation (e.g., Nuclear Magnetic Resonance Spectroscopy, Circular Dichroism)

Spectroscopic methods are indispensable for elucidating the detailed chemical structure of Fmoc-L-beta-Homoarginine(Pmc) and the conformational properties of peptides derived from it.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for confirming the covalent structure of the molecule. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are conducted. For Fmoc-L-beta-Homoarginine(Pmc), ¹H NMR would verify the presence and correct integration of protons associated with the Fmoc protecting group, the Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) group, and the unique β-homoarginine backbone. Specific chemical shifts and coupling patterns would confirm the connectivity of these components. In peptides containing this residue, NMR is used to confirm its incorporation and can help in determining the three-dimensional structure of the peptide in solution. osti.gov

| Technique | Application for Fmoc-L-beta-Homoarginine(Pmc) & Derived Peptides | Typical Information Obtained |

| NMR Spectroscopy | Structural verification of the amino acid monomer; structural analysis of peptides. | Atom connectivity, presence of protecting groups, 3D structure of peptides. osti.govresearchgate.net |

| CD Spectroscopy | Conformational analysis of peptides containing the β-amino acid residue. | Secondary structure content (α-helix, β-sheet), conformational stability. osti.gov |

Mass Spectrometry Techniques for Identity and Purity Confirmation (e.g., MALDI-MS, ESI-MS)

Mass spectrometry (MS) is a cornerstone for confirming the molecular identity and assessing the purity of both the amino acid derivative and the final peptide. It provides a highly accurate measurement of the mass-to-charge ratio (m/z).

Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are the two most common MS techniques used in peptide chemistry. spectroscopyonline.comresearchgate.net For Fmoc-L-beta-Homoarginine(Pmc), a high-resolution mass spectrum would be acquired to confirm its molecular weight matches the theoretical value. The expected monoisotopic mass for the neutral molecule C₃₆H₄₄N₄O₇S is 676.2931 Da. nih.gov Any significant deviation or the presence of unexpected signals would indicate impurities or degradation.

In the context of peptide synthesis, MS is used after each coupling step (on a small scale) and, most importantly, for the final product. nih.gov After cleavage and deprotection, the crude peptide is analyzed to confirm that the full-length product has been synthesized. Tandem mass spectrometry (MS/MS) can be further employed to sequence the peptide, which would definitively confirm the incorporation of the β-homoarginine residue at the correct position in the sequence. nih.gov

| Property | Value | Source |

| Molecular Formula | C₃₆H₄₄N₄O₇S | nih.gov |

| Molecular Weight | 676.8 g/mol | nih.gov |

| Monoisotopic Mass | 676.29307093 Da | nih.gov |

| Primary MS Application | Identity confirmation via molecular weight measurement. | nih.govresearchgate.net |

Chromatographic Purity Assessment (e.g., Analytical HPLC)

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of Fmoc-protected amino acids and purified peptides. wuxiapptec.com A reversed-phase HPLC (RP-HPLC) method is typically used, where compounds are separated based on their hydrophobicity.

For Fmoc-L-beta-Homoarginine(Pmc), an analytical HPLC run would be performed. The compound is injected onto a column and eluted with a gradient of organic solvent (typically acetonitrile) in water, both usually containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA). A pure sample should ideally yield a single, sharp peak in the chromatogram. sigmaaldrich.com The purity is calculated by integrating the area of the main peak and expressing it as a percentage of the total area of all detected peaks. Commercial suppliers often guarantee a purity of >95% for this compound. wuxiapptec.com The presence of other peaks can indicate impurities such as diastereomers or byproducts from the synthesis. sigmaaldrich.com The same technique is used to assess the purity of the final peptide after it has been synthesized and purified. nih.gov

| Analytical Method | Purpose | Typical Specification |

| Analytical RP-HPLC | Quantify chemical purity. | ≥95% wuxiapptec.com |

Stereochemical Purity Determination (e.g., Chiral HPLC)

The biological activity of a peptide is critically dependent on its stereochemistry. Therefore, ensuring the enantiomeric purity of the constituent amino acids is paramount. Since standard HPLC columns cannot separate enantiomers (L- and D-forms), specialized chiral chromatography is required. sigmaaldrich.com

For Fmoc-L-beta-Homoarginine(Pmc), chiral HPLC is used to confirm that the product is the desired L-enantiomer and to quantify any contamination by the D-enantiomer. This involves using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. nih.gov A study on the enantioseparation of various Nα-Fmoc proteinogenic amino acids demonstrated that under specific liquid chromatography conditions, a general rule was observed where the D-enantiomers eluted before the L-enantiomers. nih.gov High-quality Fmoc-amino acids used in peptide synthesis typically have an enantiomeric purity of ≥99.8%. sigmaaldrich.com This high level of purity is essential to prevent the formation of diastereomeric peptide impurities, which can be difficult to separate from the target peptide and may have undesirable biological properties.

| Analytical Method | Purpose | Typical Specification |

| Chiral HPLC | Quantify enantiomeric (stereochemical) purity. | L-content ≥99.8% sigmaaldrich.com |

Table of Compound Names

| Abbreviated Name | Full Chemical Name |

| Fmoc-L-beta-Homoarginine(Pmc) | (3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-{N'-[(2,2,5,7,8-pentamethyl-3,4-dihydro-2H-1-benzopyran-6-yl)sulfonyl]carbamimidamido}hexanoic acid nih.gov |

| Fmoc | 9-Fluorenylmethyloxycarbonyl |

| Pmc | 2,2,5,7,8-Pentamethylchroman-6-sulfonyl |

| β-Homoarginine | 3-Amino-6-guanidinohexanoic acid rsc.org |

| TFA | Trifluoroacetic acid |

| ACN | Acetonitrile |

Conformational and Structural Impact of Beta Homoarginine Incorporation in Peptides

Influence on Peptide Secondary Structure Formation (e.g., Helical Structures, Beta-Sheet Induction)

The insertion of a β-amino acid into a peptide backbone fundamentally alters its conformational possibilities and disrupts the canonical secondary structures typical of α-peptides. Unlike α-amino acids, peptides composed of β-amino acids can form stable turns and helices with as few as four residues. nih.gov The additional backbone flexibility can, however, also lead to a decrease in the stability of certain structures. For instance, substituting α-amino acids with their β³-homologues within an α-helical sequence generally reduces the conformational stability, though the original secondary structure may be retained. nih.gov

Peptides composed entirely of β-amino acids, or "β-peptides," are known to adopt novel helical structures distinct from the classic α-helix. These include the 14-helix, 12-helix, and 10/12-helix, named for the number of atoms in the hydrogen-bonded ring that stabilizes the structure. nih.gov Theoretical studies suggest that for an unsubstituted β-peptide backbone, the 10/12-helix is intrinsically the most stable. nih.gov The specific type of helix formed is heavily influenced by the substitution pattern on the β-amino acid's Cα and Cβ carbons. nih.gov

In the context of β-sheets, studies on β-hairpin peptides have shown that modifications to the arginine side chain, such as deimination to citrulline, result in minimal changes to the energetics of strand formation. nih.gov This suggests that the β-sheet structure can be quite tolerant to changes in the side chain of an incorporated homoarginine analogue. However, the elongated backbone of a β-homoarginine residue would alter the canonical hydrogen-bonding registry between strands, potentially leading to wider, more extended sheet structures or disrupting sheet formation altogether if not incorporated strategically.

| Structural Element | Impact of β-Amino Acid Incorporation | Key Findings |

| α-Helix | Generally destabilizing when substituting an α-residue with a β³-homologue. nih.gov | Can retain the helical fold but with reduced conformational stability due to increased backbone flexibility. nih.gov |

| β-Sheet | Can be tolerant to side-chain modifications of arginine analogues. nih.gov | The elongated backbone alters inter-strand hydrogen bonding, potentially modifying sheet geometry. |

| β-Peptide Helices | Forms novel helical structures (e.g., 14-helix, 12-helix). nih.gov | The specific helix type is dependent on the substitution pattern of the β-amino acid. nih.gov |

| Turns | Can induce stable turn structures in short sequences. ethz.chnih.gov | β-peptides can form well-defined turns with as few as four residues. nih.gov |

Role in Peptide Tertiary Structure Stabilization and Folding Patterns

The construction of β-amino acid-containing peptides that successfully fold into defined tertiary structures remains a challenge. rsc.org However, research on model miniproteins has demonstrated that substituting with a constrained β-amino acid can significantly increase conformational stability, particularly when placed at the terminus of a helix. rsc.org This suggests that the impact of a β-homoarginine incorporation is highly context-dependent. Its placement within a flexible loop might be well-tolerated, whereas its insertion into a tightly packed hydrophobic core could be disruptive unless compensatory mutations are made. nih.gov

A key advantage of incorporating β-amino acids is the resulting increase in resistance to proteolysis, which enhances the metabolic stability of the peptide. nih.govpitt.edu This allows for the design of peptide analogues that retain their biological activity and folded structure for longer periods in vivo. nih.gov The goal is often to introduce the β-amino acid while preserving the native folding pattern to maintain the peptide's function. nih.govpitt.edu

| Factor | Influence of β-Homoarginine Incorporation on Tertiary Structure |

| Conformational Stability | Can be destabilizing due to increased backbone flexibility, but strategic placement (e.g., in loops or at helix termini) can be neutral or even stabilizing. nih.govrsc.org |

| Folding Pattern | Often retains the original tertiary fold, but local perturbations are expected. nih.gov |

| Proteolytic Resistance | Significantly increases stability against enzymatic degradation. nih.govpitt.edu |

| Design Challenge | Requires careful consideration of the structural context to avoid disrupting critical intramolecular interactions that stabilize the tertiary fold. rsc.orgpitt.edu |

Molecular Dynamics and Computational Modeling Studies of β-Peptides and Homoarginine Analogues

Molecular dynamics (MD) simulations and computational modeling are invaluable tools for understanding the conformational behavior of peptides containing β-amino acids. nih.govmdpi.com These methods allow researchers to explore the structural dynamics and folding landscapes of β-peptides and their analogues in solution, providing insights that complement experimental data. nih.govmdpi.com

Conformational energy calculations using molecular mechanics can predict the low-energy structures of peptides containing β-amino acids. nih.gov Such studies have revealed that model β-peptide compounds often lack the intramolecular hydrogen-bonding interactions that characterize α-peptide secondary structures, leading to more extended conformations. nih.govresearchgate.net

MD simulations have been extensively used to study arginine-rich cell-penetrating peptides, revealing how the charged side chains interact with cell membranes. mdpi.com These simulations provide atomistic-level detail on the peptide's orientation, hydrogen bonding, and helical properties during membrane interaction. mdpi.com For a peptide containing β-homoarginine, MD simulations could predict how the longer, flexible side chain and modified backbone influence its interaction with biological targets or its aggregation properties. The GROMOS program package, for instance, has been used to reliably determine the structures of shorter β-peptides in solution. nih.gov

Crystallographic Studies of Peptides Incorporating Homoarginine Analogues

X-ray crystallography provides high-resolution, solid-state structures of molecules, offering definitive insights into the conformational effects of incorporating non-standard amino acids. While a crystal structure for a peptide containing Fmoc-L-β-Homoarginine(Pmc) specifically is not detailed in the search results, crystallographic studies of related systems provide valuable precedents.

Studies on peptides with other β-amino acid analogues reveal dramatic structural consequences. For example, the crystal structure of Piv-Pro-βGly-NHMe showed a fully extended conformation of the β-residue, in stark contrast to its α-amino acid counterpart, which adopts a compact type II β-turn. researchgate.net This highlights how a single methylene (B1212753) insertion into the backbone can completely override the local folding preference.

Applications and Functional Studies in Peptide Engineering and Chemical Biology Research

Design of Modified Peptides and Peptidomimetics for Structural and Functional Probing

Fmoc-L-beta-Homoarginine(Pmc) is instrumental in the synthesis of modified peptides and peptidomimetics, which are compounds that mimic the structure and function of natural peptides. The incorporation of this non-canonical amino acid can significantly alter the conformational properties, stability, and biological activity of a peptide. chemimpex.com The standard 9-fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis methodology is commonly employed to incorporate such modified residues into a peptide sequence. nih.govnih.gov

The primary advantages of using β-homoamino acids like L-beta-Homoarginine include:

Enhanced Proteolytic Stability: The modified backbone structure can confer resistance to degradation by proteases, prolonging the peptide's half-life in biological systems.

Altered Conformation: The extended side chain can influence the peptide's secondary structure, potentially favoring specific conformations (e.g., helices, sheets) that are crucial for biological activity. nih.gov

Modified Bioactivity: Changes in size, basicity, and hydrogen-bonding capacity of the guanidinium (B1211019) group's position can fine-tune the binding affinity and specificity of the peptide for its target. chemimpex.com

Researchers utilize these features to probe structure-function relationships. For example, by systematically replacing a native arginine residue with L-beta-Homoarginine, one can assess the importance of the side-chain length and positioning for a specific biological interaction. This strategy has been applied in the design of peptidomimetic inhibitors targeting protein-protein interactions, such as the vascular endothelial growth factor A165 (VEGF-A165) and Neuropilin-1 (NRP-1) complex, which is implicated in angiogenesis. nih.gov

Table 1: Comparison of Arginine and Beta-Homoarginine Structural Properties

| Feature | L-Arginine | L-beta-Homoarginine | Implication in Peptide Design |

|---|---|---|---|

| Side Chain Length | Shorter | Longer (one CH₂ group) | Alters spatial positioning of the guanidinium group, affecting binding pocket interactions. |

| Backbone Structure | α-amino acid | β-amino acid | Can change peptide folding patterns and increase resistance to enzymatic cleavage. |

| Basicity (pKa) | ~12.5 | Similar to Arginine | Maintains the ability to form strong ionic interactions and hydrogen bonds. |

Exploration of Ligand-Receptor Interactions and Binding Affinities

The guanidinium group of arginine is a key feature in molecular recognition, often forming salt bridges and multiple hydrogen bonds with receptors. By incorporating L-beta-Homoarginine, researchers can explore the spatial and geometric requirements of these interactions. The extended side chain repositions the guanidinium headgroup, which can be used to map the binding pocket of a receptor and determine the optimal distance for interaction.

This approach is particularly relevant in the study of cell-penetrating peptides (CPPs), which are rich in arginine residues. nih.gov The efficiency of cellular uptake for CPPs is highly dependent on their interaction with the negatively charged components of the cell membrane. daneshyari.commdpi.com Substituting arginine with beta-homoarginine allows for the investigation of how side-chain length affects membrane binding and internalization mechanisms. nih.gov Similarly, in the development of inhibitors for targets like NRP-1, where a C-terminal arginine is crucial for binding, replacing it with homoarginine or other mimics helps to elucidate the specific structural requirements for potent inhibition. nih.gov

Use in Peptide-Based Biomaterials and Scaffold Development

Fmoc-protected amino acids are well-known for their ability to self-assemble into ordered nanostructures, such as nanofibers, which can entangle to form hydrogels. nih.govrsc.orgmdpi.com These peptide-based biomaterials are of great interest for applications in tissue engineering and drug delivery. nih.gov The self-assembly process is driven by non-covalent interactions, including π–π stacking of the Fmoc groups and hydrogen bonding between the peptide backbones. nih.gov

The incorporation of Fmoc-L-beta-Homoarginine(Pmc) into these self-assembling sequences can modulate the properties of the resulting biomaterial. The cationic nature of the homoarginine side chain can:

Influence Gelation Properties: Electrostatic repulsion or attraction can affect the kinetics and thermodynamics of self-assembly.

Enhance Bioactivity: The presence of positively charged groups can promote cell adhesion or impart antimicrobial properties to the material. nih.gov

Control Drug Release: The charged side chains can interact with therapeutic cargo, allowing for controlled, stimuli-responsive release.

For instance, self-assembling peptide hydrogels have been designed to exhibit antimicrobial activity by mimicking the properties of host-defense peptides. nih.gov The use of beta-homoarginine could enhance the metabolic stability of such materials, making them more robust for practical applications.

Strategies for Introducing Post-Translational Modifications (PTMs) or PTM Mimics into Peptides

Post-translational modifications (PTMs) of amino acids dramatically increase the functional diversity of proteins. nih.gov Arginine itself is subject to several PTMs, including methylation and citrullination. nih.gov However, studying the functional consequences of these modifications can be challenging due to their dynamic and often transient nature.

Incorporating a stable mimic of a PTM can be a powerful research strategy. L-beta-Homoarginine can be considered a mimic of lysine (B10760008) homoarginylation, a PTM where an amidino group is transferred to a lysine residue. nih.govmdpi.com Synthesizing peptides with Fmoc-L-beta-Homoarginine(Pmc) allows for the creation of peptides containing a stable, non-hydrolyzable version of this modification. These modified peptides can then be used to investigate how the PTM affects protein structure, protein-protein interactions, or enzymatic activity without the complication of the modification being reversed by cellular enzymes. Furthermore, the aldehyde moiety generated through chemical carbonylation of arginine can act as a reactive handle to introduce various PTM mimics onto proteins. nih.gov

Role in Studying Enzymatic Recognition and Substrate Specificity (e.g., proteases)

Understanding the substrate specificity of enzymes like proteases is crucial for drug design and diagnostics. Combinatorial peptide libraries are frequently used to profile the sequence preferences of these enzymes. nih.gov These libraries can be rapidly synthesized using Fmoc-based solid-phase chemistry.

By including Fmoc-L-beta-Homoarginine(Pmc) in such libraries, researchers can probe how proteases recognize and accommodate substrates with non-standard residues. For trypsin-like proteases, which preferentially cleave after arginine or lysine, introducing beta-homoarginine at the P1 position (the residue immediately preceding the cleavage site) can provide valuable information about the size and flexibility of the S1 binding pocket.

Table 2: Application of Modified Residues in Protease Substrate Profiling

| Protease Class | Canonical P1 Residue | Modified Residue Probe | Information Gained |

|---|---|---|---|

| Trypsin-like Serine Proteases | Arginine, Lysine | L-beta-Homoarginine | Tolerance of the S1 binding pocket for extended side chains; role of guanidinium group positioning in cleavage efficiency. nih.gov |

| Cysteine Proteases (e.g., Papain) | Broad specificity | L-beta-Homoarginine | Mapping the electrostatic and steric constraints of the active site. |

Modern proteomics-based approaches using mass spectrometry also allow for the identification of cleavage sites in native protein substrates, providing a comprehensive view of protease specificity. mdpi.com Synthetic peptides containing beta-homoarginine can be used to validate these findings and to develop highly selective substrates or inhibitors.

Peptide Conjugation Strategies Utilizing the Homoarginine Moiety

The attachment of functional moieties such as fluorophores, drugs, or imaging agents to peptides is a common strategy in chemical biology. nih.gov While conjugation typically targets the N-terminus or the side chains of lysine or cysteine, the guanidinium group of arginine and homoarginine presents unique chemical properties. Although less frequently used for conjugation due to its high basicity and poor nucleophilicity, specific chemical methods can target the guanidinium group for modification.

More commonly, the peptide is assembled using Fmoc-L-beta-Homoarginine(Pmc), and conjugation is performed at a different site within the peptide, such as an N-terminal amine or a strategically placed lysine residue. nih.gov In this context, the role of the homoarginine residue is to confer a specific biological property (e.g., cell penetration, receptor binding) to the final conjugate. The synthesis of such conjugates relies on orthogonal protecting group strategies within the Fmoc-SPPS framework to allow for site-specific modification. nih.gov

Research on Biochemical Pathways Utilizing Modified Peptides

Peptides containing modified amino acids are valuable tools for dissecting biochemical pathways. L-homoarginine is an endogenous amino acid whose plasma concentration is linked to cardiovascular health. nih.gov Recent research has identified alanine:glyoxylate aminotransferase 2 (AGXT2) as a key enzyme in the catabolism of homoarginine. nih.gov

To study this pathway in more detail, peptides containing L-beta-Homoarginine can be synthesized. These peptides could be used as:

Substrates: To determine if the enzyme can process homoarginine when it is part of a peptide chain.

Inhibitors: To develop tools that can modulate the activity of AGXT2, allowing researchers to study the downstream consequences of inhibiting homoarginine metabolism.

Probes: To investigate the transport and cellular uptake mechanisms related to homoarginine and its metabolites.

By using a stable beta-homoarginine residue, researchers can create probes that are resistant to other metabolic processes, ensuring that the observed effects are specific to the pathway under investigation.

Emerging Trends and Future Research Perspectives for Fmoc L Beta Homoarginine Pmc

Development of Novel Protecting Groups for Homoarginine and Beta-Amino Acids

The success of solid-phase peptide synthesis (SPPS) hinges on the strategic use of protecting groups, which must be stable during chain assembly but readily removable under specific conditions without affecting the final peptide. kennesaw.edu The 9-fluorenylmethoxycarbonyl (Fmoc) group for α-amino protection is a cornerstone of modern SPPS due to its base lability. csic.es However, the protection of reactive side chains, such as the guanidinium (B1211019) group of homoarginine, remains an area of active research.

The 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) group, used in Fmoc-L-beta-Homoarginine(Pmc), is a standard choice for protecting the arginine side chain in Fmoc-based synthesis. While effective, its removal requires strong acids like trifluoroacetic acid (TFA), which can sometimes lead to side reactions. csic.es Research is therefore focused on developing alternative protecting groups with improved properties.

Key objectives for new protecting groups include:

Milder Cleavage Conditions: Developing groups that can be removed with less harsh reagents to better preserve sensitive modifications elsewhere in the peptide.

Improved Solubility: Creating derivatives that enhance the solubility of protected amino acids and peptides, which is particularly challenging for arginine-rich sequences. peptide.com

Orthogonality: Designing protecting groups that are compatible with a wider range of other protective strategies, allowing for more complex, site-specific modifications of the peptide. peptide.com

The table below summarizes some protecting groups used for the guanidinium side chain of arginine and its analogs, highlighting the ongoing search for alternatives to Pmc and Pbf.

| Protecting Group | Abbreviation | Key Features |

| 2,2,5,7,8-Pentamethylchroman-6-sulfonyl | Pmc | Standard group, removed with TFA; can be slow to cleave. |

| 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl | Pbf | More acid-labile than Pmc, allowing for faster deprotection. csic.es |

| Tosyl | Tos | Used in Boc-chemistry; requires very strong acid (e.g., HF) for removal. peptide.com |

| N-tert-Butyloxycarbonyl | Boc | Can be used for side-chain protection, but its acid lability is similar to the alpha-amino Boc group, limiting orthogonality in Boc-SPPS. peptide.comgoogle.com |

Future research may focus on novel, multi-component protecting group strategies or photolabile groups that offer spatial and temporal control over deprotection, further expanding the capabilities of peptide synthesis with building blocks like Fmoc-L-beta-Homoarginine(Pmc).

Green Chemistry Approaches in the Synthesis and Application of Fmoc-L-beta-Homoarginine(Pmc)

Traditional peptide synthesis, particularly SPPS, is known for its heavy reliance on hazardous organic solvents such as dimethylformamide (DMF) and dichloromethane (B109758) (DCM). csic.es The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, using safer solvents, and improving energy efficiency. unife.it

Recent efforts in greening SPPS are directly applicable to syntheses involving Fmoc-L-beta-Homoarginine(Pmc):

Solvent Replacement: There is a significant push to replace DMF with more sustainable alternatives. Studies have explored the use of greener solvents like N-butylpyrrolidinone (NBP), 2-methyltetrahydrofuran (B130290) (2-MeTHF), and even water-based systems for SPPS. csic.esnih.gov

In Situ Fmoc Removal: Innovative protocols are being developed to combine the coupling and deprotection steps. For instance, after the coupling reaction is complete, a base like piperidine (B6355638) can be added directly to the same reaction vessel to remove the Fmoc group, which can reduce the number of washing steps and save a significant amount of solvent. rsc.orgpeptide.com

Minimalist Protection Strategies: Another approach involves using side-chain unprotected arginine derivatives where possible. This improves the atom economy of the synthesis and reduces the amount of waste generated from cleaved protecting groups. rsc.orgresearchgate.net The development of coupling reagents that prevent side-chain reactions is critical for the success of this strategy. researchgate.net

The adoption of these green chemistry principles not only reduces the environmental footprint of peptide synthesis but can also lead to more efficient and cost-effective processes for producing peptides containing beta-homoarginine.

High-Throughput Synthesis and Screening Applications of Peptides Containing Homoarginine

The discovery of new peptide-based drugs and biomaterials often requires the synthesis and screening of large libraries of compounds to identify candidates with the desired properties. nih.gov High-throughput synthesis and screening technologies are essential for this process. The incorporation of non-canonical amino acids like beta-homoarginine into these libraries can vastly expand the chemical diversity and improve the pharmacological properties of the peptides being screened. asm.orgrsc.org

Modern approaches facilitating this include:

Parallel Peptide Synthesis: Automated synthesizers allow for the parallel production of hundreds or even thousands of unique peptide sequences simultaneously. biotage.com This technology is well-suited for creating libraries where beta-homoarginine is systematically incorporated at different positions.

Display Technologies: Techniques such as mRNA display and phage display enable the screening of enormous libraries (up to 10^12 unique peptides). nih.gov These methods can be adapted to include non-canonical amino acids, providing a powerful platform for discovering novel binders and inhibitors containing beta-homoarginine.

Combinatorial Chemistry: The "split-and-pool" synthesis method allows for the creation of one-bead-one-compound libraries, where each bead of resin carries a unique peptide sequence that can be screened for activity.

These high-throughput methods are crucial for exploring the structure-activity relationships of peptides containing beta-homoarginine, accelerating the discovery of new therapeutic leads and functional biomolecules.

Integration with Bioorthogonal Chemistry for Advanced Peptide Constructs

Bioorthogonal chemistry refers to a class of chemical reactions that can occur in a biological environment without interfering with native cellular processes. website-files.comwikipedia.org These reactions provide a powerful toolkit for labeling, imaging, and assembling complex biomolecular structures.

Integrating Fmoc-L-beta-Homoarginine(Pmc) with bioorthogonal chemistry involves modifying the amino acid to include a "chemical handle"—a functional group that can participate in a bioorthogonal reaction. For example, an alkyne or azide (B81097) group could be incorporated into the side chain of beta-homoarginine. This modified building block could then be used in SPPS to create a peptide with a specific site for modification.

Common bioorthogonal reactions applicable to peptide chemistry are listed below.

| Reaction Name | Reactants | Key Advantage |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide + Cyclooctyne | Copper-free, highly biocompatible. website-files.com |

| Staudinger Ligation | Azide + Phosphine | The first bioorthogonal reaction developed; forms a stable amide bond. website-files.comwikipedia.org |